

physical and chemical properties of 5-amino-Boc-tetrahydroisoquinoline

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Compound of Interest

Compound Name: *tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate*

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An In-depth Technical Guide to 5-amino-Boc-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-amino-Boc-tetrahydroisoquinoline (**tert-butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate**), a key intermediate in synthetic organic chemistry and drug discovery. This document details its properties, experimental protocols, and potential applications, offering valuable insights for researchers in the pharmaceutical and chemical sciences.

Core Physical and Chemical Properties

5-amino-Boc-tetrahydroisoquinoline is a white to off-white solid.^[1] Key physicochemical data are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₂₀ N ₂ O ₂	
Molecular Weight	248.32 g/mol	
Appearance	White to off-white solid	[1]
Boiling Point	390.4 °C at 760 mmHg	[2]
Predicted pKa	4.14 ± 0.20	[1]
Storage Conditions	Under inert gas (nitrogen or Argon) at 2–8 °C	[1]

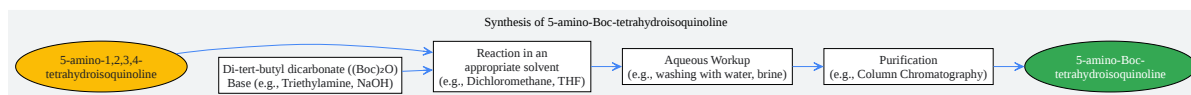
Note: Experimental data for melting point and solubility of 5-amino-Boc-tetrahydroisoquinoline are not readily available in the public domain. The melting point of the isomeric compound, 7-amino-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline, is reported as 59-61 °C, which may serve as an estimate.

Synthesis and Purification

The synthesis of 5-amino-Boc-tetrahydroisoquinoline typically involves the protection of the secondary amine of 5-amino-1,2,3,4-tetrahydroisoquinoline with a tert-butyloxycarbonyl (Boc) group.

General Synthetic Workflow

A general workflow for the synthesis of Boc-protected amines is illustrated below. This process involves the reaction of the amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.



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Caption: General workflow for the Boc protection of 5-aminotetrahydroisoquinoline.

Experimental Protocol: Boc Protection of an Amine (General)

Materials:

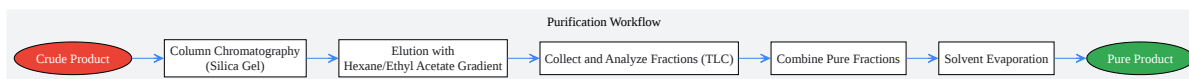
- Amine (1 equivalent)
- Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)
- Base (e.g., Triethylamine, 1.5 equivalents or aqueous NaOH)
- Solvent (e.g., Dichloromethane, Tetrahydrofuran, or a biphasic system)

Procedure:

- Dissolve the amine in the chosen solvent.
- Add the base to the solution.
- Slowly add a solution of (Boc)₂O in the same solvent to the reaction mixture at room temperature.
- Stir the reaction mixture for a specified time (typically a few hours) and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, perform an aqueous workup. This usually involves washing the organic layer with water and brine to remove the base and any water-soluble byproducts.
- Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Purification Workflow

The purification of Boc-protected amines is crucial to remove unreacted starting materials and byproducts. A typical purification workflow is outlined below.



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Caption: A standard workflow for the purification of Boc-protected amines.

Spectroscopic Analysis

While specific experimental spectra for 5-amino-Boc-tetrahydroisoquinoline are not readily available, the expected NMR signals can be predicted based on its structure.

Expected ^1H NMR Signals:

- Aromatic protons on the benzene ring.
- Protons of the CH_2 groups in the tetrahydroisoquinoline ring system.
- A broad singlet for the amino (NH_2) protons.
- A singlet for the nine protons of the tert-butyl group of the Boc protecting group.

Expected ^{13}C NMR Signals:

- Aromatic carbons.
- Carbons of the CH_2 groups in the tetrahydroisoquinoline ring.
- The quaternary carbon and the methyl carbons of the Boc group.

- The carbonyl carbon of the Boc group.

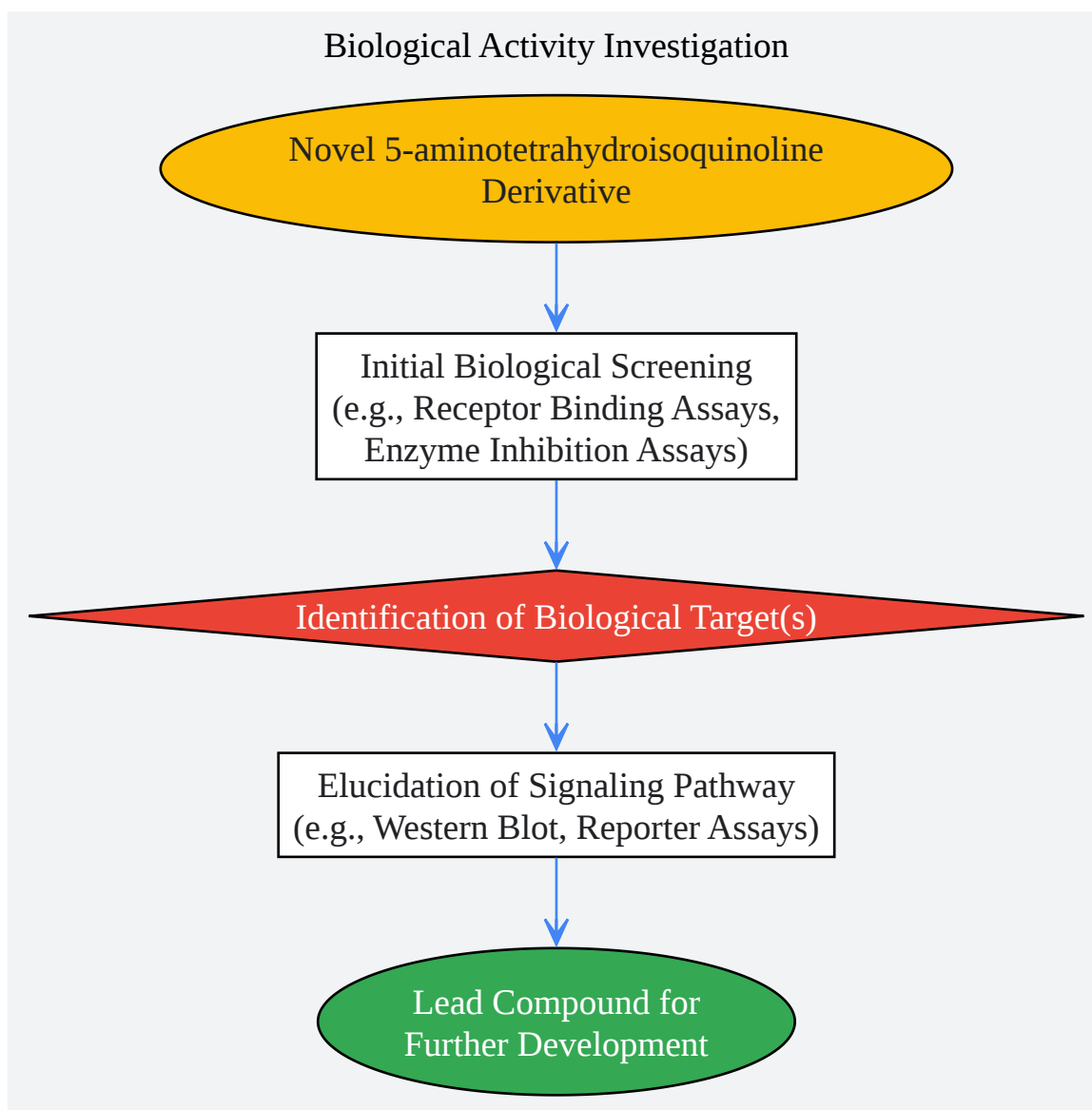
Biological and Pharmacological Context

The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, found in a wide range of biologically active compounds and approved drugs. Derivatives of tetrahydroisoquinoline have shown diverse pharmacological activities, including but not limited to, acting as receptor antagonists and enzyme inhibitors.

While the specific biological activity of 5-amino-Boc-tetrahydroisoquinoline is not extensively documented, its utility as a synthetic intermediate suggests its role in the development of novel therapeutic agents. The amino group at the 5-position provides a key functional handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs.

Potential Signaling Pathway Involvement

Given the broad bioactivity of tetrahydroisoquinoline derivatives, it is plausible that compounds synthesized from 5-amino-Boc-tetrahydroisoquinoline could interact with various signaling pathways. The nature of these interactions would be highly dependent on the specific modifications made to the core structure. A hypothetical logical relationship for investigating the biological activity of a novel derivative is presented below.



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Caption: Logical workflow for investigating the biological activity of a novel derivative.

Conclusion

5-amino-Boc-tetrahydroisoquinoline is a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This guide provides a summary of its known physical and chemical properties and outlines general experimental procedures for its synthesis and purification. Further research is warranted to fully characterize this compound and explore the biological activities of its derivatives.

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References

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